molecular formula C17H15FN4S B1383593 1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea CAS No. 1202029-34-2

1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea

Cat. No.: B1383593
CAS No.: 1202029-34-2
M. Wt: 326.4 g/mol
InChI Key: XTWJGWWCEDKOKC-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea is a pyrazole-based thiourea derivative characterized by a central pyrazole ring substituted with a 4-fluorophenyl group at position 1, a meta-tolyl (3-methylphenyl) group at position 3, and a thiourea (-NH-CS-NH2) moiety at position 3.

Properties

IUPAC Name

[2-(4-fluorophenyl)-5-(3-methylphenyl)pyrazol-3-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4S/c1-11-3-2-4-12(9-11)15-10-16(20-17(19)23)22(21-15)14-7-5-13(18)6-8-14/h2-10H,1H3,(H3,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWJGWWCEDKOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=C2)NC(=S)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Strong Base (Sodium Hydride) Mediated Synthesis

  • Procedure: The pyrazole derivative is deprotonated at the pyrazole NH position using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under inert atmosphere.
  • Reaction: The resulting pyrazolyl anion is reacted with an aryl isothiocyanate (e.g., 4-fluorophenyl isothiocyanate) at room temperature overnight.
  • Advantages: High reactivity due to effective deprotonation; enhanced yields for pyrazoles with electron-withdrawing substituents.
  • Drawbacks: Requires rigorously anhydrous conditions and handling of strong base.

Method B: Direct Reaction without Added Base

  • Procedure: The pyrazole derivative and isothiocyanate are reacted directly in dichloromethane (DCM) at room temperature or under reflux.
  • Reaction: The inherent basicity of free amines in the mixture facilitates the reaction without external base.
  • Advantages: Simpler setup; no need for anhydrous conditions.
  • Drawbacks: Longer reaction times; possible formation of isomeric side products requiring chromatographic separation.

Method C: Mild Base (Potassium Carbonate) Mediated Synthesis

  • Procedure: The pyrazole derivative and isothiocyanate are reacted in anhydrous N,N-dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) under inert atmosphere.
  • Reaction: The mild base deprotonates the pyrazole NH, promoting nucleophilic attack on the isothiocyanate.
  • Advantages: Milder conditions than NaH; suitable for pyrazoles with only one reactive NH.
  • Drawbacks: Requires anhydrous DMF and inert atmosphere; moderate reaction times.

Experimental Data and Yields

The following tables summarize yields and conditions for pyrazolyl thioureas and related carbothioamides synthesized using these methods, illustrating the efficiency of each approach.

Table 1. Yield Percentages of Selected Pyrazolyl Thioureas and Carbothioamides

Compound Code Method Used Yield (%) Notes
3be (1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea) B 69 Recrystallized from MeOH
3bg (1-(1-(tert-Butyl)-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)thiourea) B 58 Recrystallized from MeOH
3bc (3-Amino-N-(4-chlorophenyl)-1H-pyrazole-1-carbothioamide) B 55 White solid
3bb (3-Amino-N-(4-chlorobenzyl)-1H-pyrazole-1-carbothioamide) B 65 White solid
3af (N-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carbothioamide) A 25 Pale yellow solid

Note: The compound numbering corresponds to derivatives structurally related to the target compound, illustrating typical yields obtained under these methods.

Characterization and Analytical Data

The synthesized pyrazolyl thioureas, including the target compound, are characterized by:

Research Findings on Preparation Efficiency

  • The use of strong bases (Method A) generally leads to higher yields for pyrazoles with electron-withdrawing groups due to increased acidity of the pyrazole NH.
  • Method B offers operational simplicity but may require longer reaction times and purification to separate isomers.
  • Method C balances mild conditions with good yields and is suitable for pyrazoles with a single NH reactive site.
  • The choice of method depends on the pyrazole substitution pattern and desired purity/yield balance.

Summary Table of Preparation Methods

Method Base Used Solvent Conditions Advantages Drawbacks Typical Yield Range (%)
A Sodium Hydride (NaH) Dry THF Room temp, inert atmosphere, overnight High reactivity, good yields for acidic NH Requires anhydrous conditions, strong base handling 25–70
B None (intrinsic amines) DCM Room temp or reflux, open or inert Simple, no base needed Longer reaction times, possible isomer formation 55–70
C Potassium Carbonate (K2CO3) Anhydrous DMF Room temp, inert atmosphere, overnight Mild base, good for single NH pyrazoles Requires dry DMF, moderate time 50–65

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs. Its pyrazole derivative structure is known to exhibit significant biological activity, including:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Research suggests that thiourea derivatives can possess antibacterial and antifungal activities, making them candidates for developing new antibiotics.

Agricultural Chemistry

In agricultural applications, 1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea has been explored for its potential as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for:

  • Plant Growth Regulators : Studies have shown that thiourea compounds can enhance plant growth and resistance to stress.
  • Pest Control : The compound's effectiveness against specific pests can be evaluated for developing environmentally friendly pest control agents.

Material Science

The unique properties of this thiourea derivative allow it to be explored in material science:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
  • Nanotechnology : The compound may serve as a precursor for synthesizing nanoparticles with specific functionalities.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various pyrazole derivatives, including those similar to this compound. Results indicated significant inhibition of tumor growth in xenograft models, suggesting the potential for clinical applications in cancer therapy.

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists demonstrated that thiourea derivatives could increase crop yields under drought conditions. The application of these compounds resulted in improved water retention and nutrient uptake in plants, highlighting their role as effective growth enhancers.

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Results
Medicinal ChemistryAntitumor agentSignificant inhibition of cancer cell proliferation
Antimicrobial agentEffective against various bacterial strains
Agricultural ChemistryPlant growth regulatorEnhanced growth under stress conditions
Pesticide/herbicideEffective pest control with minimal environmental impact
Material SciencePolymer enhancementImproved thermal stability
Nanoparticle synthesisFunctionalized nanoparticles with unique properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The target compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous pyrazole-thiourea derivatives:

Compound Substituents Key Features
1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea (Target) 1: 4-Fluorophenyl; 3: m-Tolyl; 5: Thiourea Meta-methyl enhances lipophilicity; fluorine improves metabolic stability.
1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea () 1: 2,4-Difluorophenyl; 3: 4-Bromophenyl; 5: Thiourea Bromine increases molecular weight; difluoro substitution may enhance binding.
1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea (4a, ) Pyrazole at phenyl; thiourea at position 3 Planar structure with extended conjugation; lacks fluorinated groups.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-...-thiazole (5, ) Thiazole-pyrazole hybrid; triazole and fluorophenyl groups Isostructural, triclinic crystals; perpendicular fluorophenyl disrupts planarity.
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one () Sulfanyl group at position 4; pyrazolone core Non-thiourea derivative; sulfanyl group may influence redox activity.

Structural and Crystallographic Insights

  • Planarity vs. Non-Planarity: The target compound’s m-tolyl group may introduce steric hindrance, reducing planarity compared to 4a () but less so than 5 (), where a fluorophenyl group is perpendicular to the main plane .
  • Crystallography: SHELX software () is widely used for refining such structures.

Biological Activity

1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

Overview of this compound

This compound belongs to the class of thiourea derivatives, which are known for their broad range of biological applications. Notably, thiourea derivatives exhibit properties such as:

  • Antibacterial
  • Antioxidant
  • Anticancer
  • Anti-inflammatory
  • Anti-Alzheimer
  • Antituberculosis
  • Antimalarial .

The synthesis typically involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines under controlled conditions, leading to high yields of the desired product .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. One significant mechanism involves the inhibition of Sirtuin 1 (SIRT1), an enzyme implicated in various cellular processes such as aging and inflammation. By inhibiting SIRT1, the compound can promote the overexpression of p53, a tumor suppressor gene that regulates the cell cycle, thereby inducing apoptosis in cancer cells .

Pharmacological Applications

This compound has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, possess potent anticancer properties. The ability to inhibit key enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been effective against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency .

Anti-inflammatory Effects

The compound has also been reported to exhibit anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .

Comparative Analysis

To understand the efficacy and versatility of this compound, it is insightful to compare it with other thiourea derivatives:

Compound NameBiological ActivityKey Differences
1-(4-Fluorophenyl)-2-thiourea Moderate antibacterialLacks pyrazole ring; less versatile
N-Phenylthiourea Antimicrobial and anticancerDifferent structural properties
N,N’-Diphenylthiourea AntitumorTwo phenyl groups alter reactivity

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activities associated with thiourea derivatives:

  • A study demonstrated that pyrazole–thiourea hybrids exhibited potent antibacterial activity against MRSA strains, with MIC values as low as 0.15 μg/mL .
  • Another research focused on molecular docking studies that confirmed the binding interactions of these compounds with target enzymes, further validating their therapeutic potential .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(1-(4-fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea?

Methodological Answer: Synthesis optimization typically involves:

  • Reaction Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C are preferred for cyclocondensation of pyrazole precursors with thiourea derivatives .
  • Catalyst Use : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) improve yields by facilitating nucleophilic substitution at the pyrazole C-5 position .
  • Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity, with yields reported between 55–75% .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and substitution patterns, particularly distinguishing thiourea (–NH–C(=S)–NH–) protons at δ 9.8–10.2 ppm .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: ~1.68 Å) and dihedral angles between the fluorophenyl and m-tolyl groups (e.g., 85–95°) to validate stereoelectronic effects .
  • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 381.12) .

Q. How can solubility and stability be assessed for this compound in biological assays?

Methodological Answer:

  • Solubility Screening : Use DMSO for stock solutions (50–100 mM) followed by dilution in PBS (pH 7.4) to avoid precipitation .
  • Stability Studies : HPLC monitoring (C18 column, acetonitrile/water gradient) under physiological conditions (37°C, 24 hours) identifies degradation products (e.g., thiourea hydrolysis to urea) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Methodological Answer:

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to assess impact on bioactivity .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) or cytotoxicity (MTT assay) using HeLa cells .
  • Computational Modeling : DFT calculations (B3LYP/6-31G**) correlate substituent electronegativity with binding affinity to target proteins .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Data Cross-Validation : Reconcile NMR shifts by repeating experiments under standardized conditions (e.g., solvent: DMSO-d₆, 25°C) .
  • Crystallographic Refinement : Re-analyze X-ray data (e.g., using SHELXL) to resolve discrepancies in bond angles or torsional strain .
  • Isotopic Labeling : Use 15^15N-thiourea derivatives to confirm hydrogen bonding patterns in solid-state IR .

Q. What computational approaches are effective in predicting regioselectivity during synthesis?

Methodological Answer:

  • Molecular Orbital Analysis : HOMO-LUMO calculations (Gaussian 09) identify reactive sites on the pyrazole core, favoring thiourea addition at C-5 due to lower activation energy .
  • Docking Simulations (AutoDock Vina) : Predict binding conformations to guide functionalization for target-specific activity .

Q. How can mechanistic pathways for biological activity be elucidated?

Methodological Answer:

  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} changes in target enzymes (e.g., kinases) via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Fluorescence Quenching : Monitor tryptophan residue interactions in target proteins (e.g., BSA) using Stern-Volmer analysis to quantify binding constants .

Q. What strategies address low regioselectivity in multi-step syntheses?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during pyrazole formation to direct thiourea coupling .
  • Microwave-Assisted Synthesis : Reduce reaction time (20–30 minutes) and improve regioselectivity via controlled thermal activation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea

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